1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16584873
InChI: InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/p-1
SMILES:
Molecular Formula: C15H18NO4-
Molecular Weight: 276.31 g/mol

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester

CAS No.:

Cat. No.: VC16584873

Molecular Formula: C15H18NO4-

Molecular Weight: 276.31 g/mol

* For research use only. Not for human or veterinary use.

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester -

Specification

Molecular Formula C15H18NO4-
Molecular Weight 276.31 g/mol
IUPAC Name 3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate
Standard InChI InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/p-1
Standard InChI Key VTRVUNGMWPPWGP-UHFFFAOYSA-M
Canonical SMILES CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s systematic name, 1,3-piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester, reflects its piperidine backbone substituted with two carboxylic acid groups. The 3-methyl group and 1-(phenylmethyl) ester modification confer distinct steric and electronic properties. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol .

Structural Features

  • Piperidine core: A six-membered saturated ring containing one nitrogen atom.

  • Carboxylic acid groups: Positioned at the 1- and 3-positions, with the 3-carboxylic acid methylated.

  • Benzyl ester: The 1-carboxylic acid is esterified with a phenylmethyl group, enhancing lipophilicity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of piperidine:

  • Methylation: Introduction of the methyl group at the 3-position using methyl halides under basic conditions.

  • Esterification: Reaction of the 1-carboxylic acid with benzyl alcohol in the presence of a catalyst (e.g., H₂SO₄).

  • Purification: Chromatographic techniques isolate the target compound .

Table 1: Representative Synthesis Conditions

StepReagentsTemperature (°C)Yield (%)
MethylationCH₃I, K₂CO₃8065–70
EsterificationBnOH, H₂SO₄11075–80

Challenges in Synthesis

  • Steric hindrance: The 3-methyl group complicates subsequent reactions at adjacent positions.

  • Ester hydrolysis: Sensitivity to acidic or basic conditions necessitates careful pH control .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water due to the benzyl ester .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous environments.

Spectroscopic Data

  • IR spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (carboxylic acid C=O).

  • NMR (¹H): δ 7.3–7.5 (aryl protons), δ 3.7 (ester OCH₂), δ 2.4 (piperidine CH₂) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing neurological agents targeting GABA receptors, leveraging its ability to cross the blood-brain barrier .

Organocatalysis

Its rigid piperidine framework facilitates asymmetric catalysis in ketone reductions, achieving enantiomeric excesses >90% .

Future Research Directions

  • Pharmacological profiling: Evaluate binding affinity for neurotransmitter receptors.

  • Green synthesis: Develop catalytic methods to reduce waste and improve yields.

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